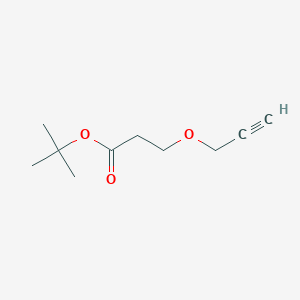

Propargyl-PEG1-t-butyl ester

Descripción general

Descripción

Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of Propargyl-PEG1-t-butyl ester is C10H16O3 . It has a molecular weight of 184.23 g/mol .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG1-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG1-t-butyl ester is 184.23 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

Propargyl-PEG1-t-butyl ester is integral in synthesizing heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, with various functional end groups such as hydroxyl, carboxyl, mercapto, or hydrazide, are synthesized for developing PEG-based bioconjugates. Such bioconjugates find extensive applications in biomedical fields, indicating the material's versatility and efficiency in polymer modification techniques (Changhai Lu & W. Zhong, 2010).

Drug and Gene Delivery

In targeted gene delivery, Propargyl-PEG1-t-butyl ester plays a crucial role in constructing epidermal growth factor (EGF)-polyethylene glycol (PEG) functionalized poly(amido amine) (PAMAM) dendrons. These dendrons, modified with oligoamines, show significant biocompatibility and effective gene transfer ability, illustrating the potential of propargyl-PEG derivatives in creating multifunctional carriers for targeted therapy (Haijun Yu et al., 2011).

Surface Modification and Nanotechnology

The synthesis of clickable poly(3-hydroxyalkanoate) (PHA) with propargyl alcohol demonstrates another avenue for Propargyl-PEG1-t-butyl ester applications. This method facilitates the grafting of azide-terminated PEG chains onto polymers, leading to advancements in surface modification and the development of bioactive materials for various applications, including drug delivery systems and bioconjugation strategies (J. Babinot, E. Renard, & V. Langlois, 2010).

Mecanismo De Acción

Target of Action

The primary target of Propargyl-PEG1-t-butyl ester are biomolecules or compounds that contain an azide group . The propargyl group in the compound can react with these azide-bearing targets via a copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction between Propargyl-PEG1-t-butyl ester and its targets results in the formation of a stable triazole linkage . This is facilitated by the propargyl group in the compound, which participates in the copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The exact biochemical pathways affected by Propargyl-PEG1-t-butyl ester The formation of a stable triazole linkage through click chemistry suggests that it may be involved in modifying the structure and function of target biomolecules .

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG1-t-butyl ester The presence of a hydrophilic peg spacer in the compound suggests that it may increase solubility in aqueous media , potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Propargyl-PEG1-t-butyl ester The formation of a stable triazole linkage with azide-bearing biomolecules or compounds suggests that it may alter their structure and function .

Action Environment

The action, efficacy, and stability of Propargyl-PEG1-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .

Propiedades

IUPAC Name |

tert-butyl 3-prop-2-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHVLESCKRSEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

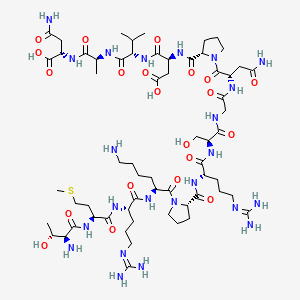

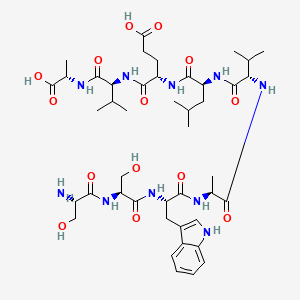

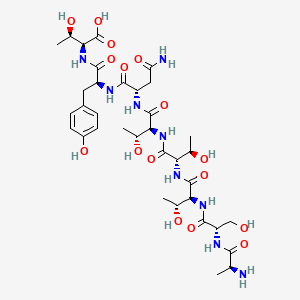

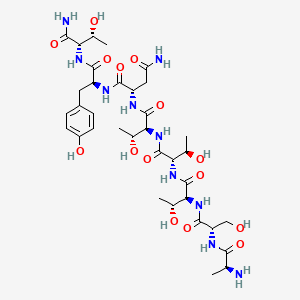

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.